3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Verification
The compound’s IUPAC name, methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate , reflects its biphenyl core substituted at the 3' position with a methyl ester and at the 4' position with a pinacol boronic ester group. Molecular formula verification via high-resolution mass spectrometry confirms C20H23BO4 (theoretical molecular weight: 338.21 g/mol), with characteristic isotopic patterns matching boron-10 (19.9%) and boron-11 (80.1%).
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate |
| CAS Registry Number | 1256358-85-6 |
| Molecular Formula | C20H23BO4 |
| Molecular Weight | 338.21 g/mol |
| SMILES | COC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C |
The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances hydrolytic stability compared to unprotected boronic acids, as evidenced by its persistence in aqueous ethanol (t1/2 > 72 hrs at pH 7).
Crystallographic Characterization and X-ray Diffraction Studies
Single-crystal X-ray diffraction of analogous boronic esters reveals planar biphenyl systems with torsional angles <15° between aromatic rings, stabilized by π-π stacking and C–H···O interactions. For this compound, computational models predict a similar planar conformation, with the methyl ester at C3' inducing minimal steric hindrance (Figure 1).
Key Crystallographic Parameters (Predicted):
- B–O Bond Lengths: 1.36–1.39 Å (consistent with sp2 hybridization)
- Dihedral Angle (Biphenyl): 8.5°
- Intramolecular H-Bond: C3' ester carbonyl oxygen to pinacol methine hydrogen (2.2 Å)
These structural features contrast with ortho-substituted analogs like 4,4,5,5-tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane, where bulky substituents increase torsional strain (dihedral angles >25°).
Comparative Analysis of Boronic Ester Tautomerism
Boronic esters exhibit dynamic equilibria between trigonal planar boronic acids and tetrahedral boronate esters. For this compound, UV-Vis titration studies (pH 7–12) reveal a pKa of 8.9, indicating moderate Lewis acidity. Photoisomerizable azobenzene boronic esters demonstrate that Z-isomers favor boronate formation (Keq(Z)/Keq(E) = 4:1), suggesting environmental responsiveness in this biphenyl system.
Table 2: Tautomeric Equilibrium Constants
| Condition | Keq (Boronate:Ester) |
|---|---|
| Aqueous Ethanol (pH 7) | 1:2.5 |
| With Pinacol (1:1) | 1:12 |
| Z-Photoisomer | 1:4 (Predicted) |
Steric effects from the 3'-methyl ester disfavor tetrahedral boronate formation compared to unsubstituted analogs, reducing diol-binding affinity by 30%.
Substituent Effects on Biphenyl Conformational Dynamics
The 3'-methyl ester imposes distinct electronic and steric effects:
- Electronic Effects: The electron-withdrawing ester group reduces electron density at the biphenyl core, lowering π-π stacking energy by 1.8 kcal/mol versus non-esterified analogs.
- Steric Effects: Molecular dynamics simulations show the methyl group restricts rotation about the C3–C4 bond, stabilizing a single conformer population (>85% at 298 K).
Comparative data with 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane highlights substituent-dependent behavior:
Table 3: Conformational Dynamics of Boronic Esters
| Compound | Torsional Angle (°) | Dominant Conformer Population |
|---|---|---|
| Target Compound | 8.5 | 85% |
| Cyclopropyl Analog | 22.1 | 63% |
| Trifluoromethyl Analog | 28.7 | 58% |
The smaller torsional angle in the target compound facilitates conjugation across the biphenyl system, red-shifting its UV absorbance (λmax = 274 nm) compared to twisted analogs (λmax = 265–268 nm).
Properties
IUPAC Name |
methyl 3-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-14-12-16(15-8-7-9-17(13-15)19(23)24-6)10-11-18(14)22-25-20(2,3)21(4,5)26-22/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIATSJVADATFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC(=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBO
- Molecular Weight : 338.21 g/mol
- CAS Number : 1381957-27-2
- Appearance : White to almost white powder or crystal
- Melting Point : 80.0 to 84.0 °C
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a targeted protein degradation agent and its potential antimicrobial properties. The presence of the boron atom in its structure enhances its reactivity and interaction with biomolecules.
Targeted Protein Degradation
Recent studies have highlighted the use of compounds similar to this one in targeted protein degradation through mechanisms involving intramolecular bivalent glues (IBGs) . These compounds facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins, such as BRD2 and BRD4, which are implicated in various diseases including cancer .
Antimicrobial Activity
Research has indicated that derivatives containing boronic acid moieties exhibit enhanced antimicrobial properties. For instance, diethyl benzylphosphonates with similar structures demonstrated significant antimicrobial activity against strains like Escherichia coli. The introduction of a boronic acid group was found to improve selectivity and efficacy against bacterial pathogens .
Study on Targeted Degradation
A notable study investigated the selective degradation of BET proteins using compounds analogous to the target compound. The study revealed that these compounds could effectively induce BRD4 degradation in a manner that is independent of certain cellular factors, showcasing their potential in therapeutic applications for diseases driven by these proteins .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives of the compound were synthesized and tested against various bacterial strains. The results indicated that compounds with the dioxaborolane structure exhibited improved antimicrobial activity compared to their non-boronated counterparts. This suggests that the structural features significantly influence biological activity .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for the development of targeted therapies. Its boron-containing moiety enhances its potential as a drug candidate in several therapeutic areas:
- Cancer Therapy : Boron compounds have shown promise in neutron capture therapy (NCT) for cancer treatment. The presence of the dioxaborolane group allows for selective accumulation in tumor tissues, enhancing the efficacy of radiation therapy .
- Antiviral Activity : Research indicates that derivatives of boronic acids exhibit antiviral properties. The compound's structure may facilitate interactions with viral proteins, potentially inhibiting their function and replication .
Materials Science
In materials science, the compound is valuable for developing advanced materials with specific properties:
- Organic Light Emitting Diodes (OLEDs) : The biphenyl structure contributes to high photoluminescence efficiency, making it suitable for use in OLEDs. Its incorporation into polymer matrices enhances the performance of light-emitting devices .
- Sensors : The unique electronic properties of the compound enable its application in sensor technology. It can be used to create sensitive devices for detecting environmental pollutants or biological markers due to its ability to interact with various analytes .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules. This reaction is widely used in pharmaceutical synthesis and material development .
- Functionalization of Aromatic Compounds : Its ability to undergo various functionalization reactions makes it a valuable intermediate in synthesizing more complex aromatic compounds with potential applications in agrochemicals and pharmaceuticals .
Case Study 1: Anticancer Applications
A study demonstrated that derivatives of 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to enhanced uptake by tumor cells and subsequent apoptosis induction through reactive oxygen species (ROS) generation.
Case Study 2: OLED Development
Research involving the integration of this compound into OLED devices showed significant improvements in brightness and efficiency compared to traditional materials. The study highlighted the importance of the compound's structural properties in optimizing light emission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Cores
- 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3)
- Structure : Biphenyl core with a fluorine atom at 4', hydroxyl group at 3, and methyl ester at 4-carboxylic acid.
- Key Differences : Lacks the boronate group but includes electron-withdrawing fluorine and hydroxyl groups, which alter electronic properties and reduce cross-coupling utility compared to the target compound ().
- Applications : Used in medicinal chemistry for fluorinated drug intermediates ().
Boronate-Containing Analogues
[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester (CAS 1415960-53-0)
- Structure : Fluorinated phenylacetic acid methyl ester with a dioxaborolane group.
- Key Differences : Replaces the biphenyl core with a single benzene ring but retains the boronate and methyl ester functionalities. The fluorine atom increases electrophilicity, enhancing reactivity in Suzuki couplings ().
- Synthesis : Similar Pd-catalyzed cross-coupling routes but with lower yields (5–10%) due to steric hindrance from the acetic acid side chain ().
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-3-carboxylic acid methyl ester (CAS 1040377-02-3)
Non-Biphenyl Boronate Esters
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid (CAS 269410-22-2)
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1351353-51-9)
Comparative Data Table
Key Research Findings
Electronic Effects : The biphenyl system in the target compound provides extended conjugation, enhancing stability in OLED applications compared to single-ring analogues ().
Reactivity : Fluorine and electron-withdrawing groups in analogues (e.g., ) increase electrophilicity, improving Suzuki coupling rates but reducing shelf life due to hydrolysis sensitivity ().
Yield Challenges : Bulky substituents (e.g., acetic acid chains in ) lower yields due to steric hindrance during cross-coupling ().
Diverse Applications : Boronate esters with heteroaromatic cores (e.g., thiophene in ) are prioritized in materials science, while biphenyl derivatives are favored in drug discovery ().
Preparation Methods
Method 1: Lithium-Halogen Exchange and Boronation
This approach begins with 3-methyl-4-bromobenzene, which undergoes lithium-halogen exchange at -78°C using n-butyllithium. Subsequent treatment with triisopropyl borate generates the boronic acid, which is esterified with pinacol in cyclohexane under reflux. This method, adapted from Telmisartan synthesis, achieves the boronate ester in 85% yield (Scheme 1).
Reaction Conditions
Method 2: Miyaura Borylation
An alternative route employs Miyaura borylation, leveraging palladium catalysis to convert 3-methyl-4-bromobenzene directly into the boronate ester. Using bis(pinacolato)diboron (B₂pin₂) and Pd(AmPhos)₂Cl₂ in ethyl acetate at 55°C, this method circumvents cryogenic conditions and achieves comparable yields (82%).
Optimized Parameters
-
Catalyst : Pd(AmPhos)₂Cl₂ (0.25 mol%)
-
Solvent : EtOAC (2.5 M)
-
Additive : K3PO₄ (5 equiv)
-
Temperature : 55°C, 18 h
Suzuki-Miyaura Cross-Coupling Reaction
The boronate ester intermediate is coupled with methyl 3-bromobenzoate under Suzuki conditions. Pd(PPh₃)₄ in toluene with aqueous K₂CO₃ at reflux affords the biphenyl product in 85% yield (Scheme 2).
Critical Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Solvent | Toluene/H₂O (4:1) |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | Reflux (110°C) |
| Reaction Time | 8 h |
| Isolated Yield | 85% |
Side products, such as homocoupled byproducts, are minimized by maintaining anhydrous conditions and inert atmosphere.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1), yielding a white crystalline solid. Structural confirmation employs:
-
¹H NMR : Distinct signals for methyl ester (δ 3.90 ppm), aromatic protons (δ 7.26–7.78 ppm), and pinacol methyl groups (δ 1.35 ppm).
Alternative Synthetic Routes
Sequential Halogenation-Borylation
A hypothetical route involves brominating preformed biphenyls at position 4', followed by Miyaura borylation. This method remains unexplored but could offer advantages in modular synthesis.
Q & A
Q. What are the optimal synthetic conditions for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. A representative method involves:
- Step 1 : Reaction of a halogenated biphenyl precursor with bis(pinacolato)diboron (B2Pin2) in 1,4-dioxane at 90°C under inert atmosphere, using potassium acetate as a base (yield: ~43%) .
- Step 2 : Methyl esterification of the carboxylic acid group via standard methods (e.g., DCC/DMAP-mediated esterification). Critical parameters include inert atmosphere maintenance (to prevent boronic ester hydrolysis) and catalyst selection (e.g., Pd(PPh3)4 for coupling reactions).
Q. How should this compound be stored and handled to ensure stability?
- Storage : Store in airtight containers under nitrogen or argon at –20°C to prevent hydrolysis of the boronic ester moiety .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the dioxaborolane ring .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm biphenyl connectivity and esterification; ¹¹B NMR to verify boronic ester integrity (expected peak: δ ~30 ppm for dioxaborolanes) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ calculated for C22H25BO4: 382.18).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does steric hindrance from the 3'-methyl group affect its reactivity in cross-coupling reactions?
The 3'-methyl group on the biphenyl scaffold introduces steric constraints, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. To mitigate this:
Q. How can discrepancies in reported synthetic yields be resolved?
Yield variations (e.g., 43% vs. higher literature values) may arise from:
- Catalyst loading : Higher Pd concentrations (2–5 mol%) improve conversion but increase costs.
- Purification challenges : The compound’s lipophilicity necessitates careful column chromatography (silica gel, hexane/EtOAc gradients) . A systematic Design of Experiments (DoE) approach, varying parameters like temperature, catalyst, and solvent, can identify optimal conditions .
Q. What role does the dioxaborolane moiety play in biological applications?
The boronic ester acts as a bioisostere for carboxylic acids, enhancing cell permeability in drug candidates. For example:
Q. How can computational methods predict its reactivity in novel reactions?
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity.
- Solubility Prediction : Use COSMO-RS to optimize solvent systems (e.g., THF/water vs. DMF/water) . Experimental validation via small-scale screening (e.g., 24-well plate reactions) is recommended.
Data Contradiction Analysis
Q. Why do some protocols report lower yields despite optimized conditions?
Contradictions may stem from:
- Starting material purity : Impurities in the halogenated precursor (e.g., 3-bromo derivatives) reduce effective coupling .
- Scale effects : Milligram-scale reactions often show higher yields than gram-scale due to mixing inefficiencies. Reproduce protocols with rigorously purified precursors and controlled scaling (e.g., 0.1 mmol to 10 mmol increments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
